2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17545085
InChI: InChI=1S/C8H12F3N3/c1-5-4-14-6(8(9,10)11)2-3-12-7(14)13-5/h5-6H,2-4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H12F3N3
Molecular Weight: 207.20 g/mol

2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17545085

Molecular Formula: C8H12F3N3

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C8H12F3N3
Molecular Weight 207.20 g/mol
IUPAC Name 2-methyl-5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C8H12F3N3/c1-5-4-14-6(8(9,10)11)2-3-12-7(14)13-5/h5-6H,2-4H2,1H3,(H,12,13)
Standard InChI Key JKGDSHCGVYTPSY-UHFFFAOYSA-N
Canonical SMILES CC1CN2C(CCN=C2N1)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a fused bicyclic system comprising an imidazole ring condensed with a partially saturated pyrimidine ring. The trifluoromethyl (-CF₃) substituent at position 5 and the methyl group at position 2 create distinct electronic and steric profiles. The molecular formula C₈H₁₂F₃N₃ corresponds to a molecular weight of 207.20 g/mol.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name2-methyl-5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine
SMILESCC1CN2C(CCN=C2N1)C(F)(F)F
InChIKeyJKGDSHCGVYTPSY-UHFFFAOYSA-N
Molecular Weight207.20 g/mol

The chair-like conformation of the saturated pyrimidine ring and the planar imidazole moiety create a rigid framework that influences molecular interactions .

Synthesis and Manufacturing Processes

Conventional Trifluoromethylation Strategies

Industrial synthesis typically begins with 2-methylimidazo[1,2-a]pyrimidine derivatives, employing trifluoromethylating agents such as Umemoto’s reagent or CF₃Cu complexes. Reaction conditions critical for optimal yields (typically 60-75%) include:

  • Temperature: 80-110°C

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Reaction Time: 12-24 hours

Palladium-Catalyzed Cross-Dehydrogenative Coupling

Emerging methodologies utilize palladium catalysts (e.g., Pd(OAc)₂) in oxidative cross-dehydrogenative coupling (CDC) reactions. This approach enables direct functionalization of preformed heterocycles using atmospheric oxygen as the terminal oxidant, achieving comparable yields (65-70%) under milder conditions (60-80°C, 6-8 hours) .

Table 2: Synthesis Method Comparison

ParameterTrifluoromethylationCDC Approach
Yield60-75%65-70%
Temperature80-110°C60-80°C
Reaction Time12-24 h6-8 h
Byproduct FormationModerateLow

Physicochemical Properties

Solubility and Lipophilicity

The trifluoromethyl group confers enhanced lipophilicity (calculated logP ≈ 1.8) compared to non-fluorinated analogs, while maintaining moderate aqueous solubility (≈2.1 mg/mL in PBS pH 7.4). This balanced hydrophilicity-lipophilicity profile facilitates membrane permeation in biological systems.

Spectral Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12 (m, 2H, CH₂N), 3.85 (q, J=6.8 Hz, 1H, CHCF₃), 2.95 (s, 3H, CH₃), 2.30-1.95 (m, 4H, CH₂)

  • ¹⁹F NMR: δ -63.5 ppm (CF₃, triplet, J=10.2 Hz)

Thermogravimetric analysis reveals decomposition onset at 215°C, indicating moderate thermal stability.

Comparative Analysis with Related Heterocycles

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaMW (g/mol)logPBiological Activity
5-(Difluoromethyl)-2-ethylimidazo[1,2-a]pyrimidineC₉H₁₃F₂N₃201.221.2Moderate kinase inhibition
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineC₈H₁₀F₃N₃205.181.6Antiviral activity

The imidazo-pyrimidine scaffold demonstrates superior target selectivity compared to pyrazolo analogs, while CF₃ substitution enhances potency over CH₂F or CH₃ derivatives .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications focus on:

  • Ring Saturation: Partial hydrogenation improves metabolic stability

  • Substituent Engineering: CF₃→CF₂H substitutions modulate electronic effects

  • Prodrug Development: Phosphonooxymethyl prodrugs enhance oral bioavailability

Computational Modeling Insights

Docking studies with PI3Kγ (PDB 4LXY) reveal:

  • Binding energy: -9.8 kcal/mol

  • Key interactions:

    • π-Stacking with Tyr867

    • Salt bridge with Asp964

    • Hydrophobic contact with Val882

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator